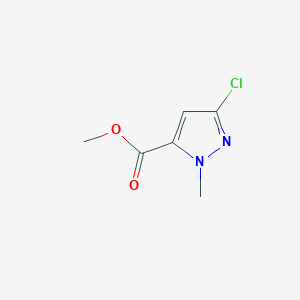

Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-chloro-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-9-4(6(10)11-2)3-5(7)8-9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVYKJUTAPFZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60736611 | |

| Record name | Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173841-06-0 | |

| Record name | Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173841-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate structural analysis

An In-depth Technical Guide to the Structural Analysis of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

Introduction: The Pivotal Role of a Versatile Heterocycle

This compound is a substituted pyrazole that serves as a critical building block in the synthesis of a wide array of high-value chemical entities. The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemistry, appearing in numerous approved drugs and pesticides.[1] For instance, derivatives of this core structure are key intermediates in the synthesis of potent herbicides like Halosulfuron-methyl and insecticides such as Tebufenpyrad.[2][3] Furthermore, the pyrazole nucleus is actively investigated for its therapeutic potential, with derivatives showing promise as anticancer, antiviral, and anti-inflammatory agents.[2][4][5][6]

Given its significance, the unambiguous confirmation of the structure of this compound is paramount. The precise arrangement of its substituents—the chloro group at C3, the N-methyl group at N1, and the methyl carboxylate at C5—governs its reactivity and its utility in subsequent synthetic transformations. An error in structural assignment can lead to the generation of incorrect final products, wasting significant resources in drug development and materials science.

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this key intermediate. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating analytical workflow. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a robust framework for the structural characterization of complex heterocyclic molecules.

Caption: A comprehensive workflow for the synthesis and structural validation of this compound.

A Note on Synthesis: Context for Analysis

While numerous synthetic routes exist, a common pathway involves the cyclocondensation of a β-ketoester equivalent with a substituted hydrazine, followed by methylation and chlorination steps. For example, a precursor like ethyl 3-ethyl-5-pyrazolecarboxylate can be methylated using dimethyl carbonate and subsequently chlorinated with reagents like hydrochloric acid and hydrogen peroxide or sulfuryl chloride.[7][8]

Understanding the synthetic pathway is crucial for the analytical scientist. It informs the potential isomeric impurities that may arise. In this case, methylation of the pyrazole ring can potentially occur at two different nitrogen atoms, leading to regioisomers. The subsequent chlorination step also has the potential to add the chlorine atom at a different position on the pyrazole ring. A robust analytical plan must be able to distinguish the desired product from these potential side products.

Caption: A simplified diagram showing key steps in the synthesis of the target compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, along with 2D experiments like HMBC, are indispensable for confirming the precise connectivity and substitution pattern.

Expertise & Causality: Why NMR is Foundational

-

¹H NMR provides the number of distinct proton environments, their integration (ratio), and their coupling patterns (neighboring protons). For this molecule, it is essential to confirm the presence of two distinct methyl singlets (N-CH₃ and O-CH₃) and a single pyrazole ring proton, also a singlet. The chemical shift of these signals provides crucial information about their electronic environment.

-

¹³C NMR reveals the number of unique carbon environments. This is critical for confirming the presence of the five pyrazole ring carbons, the two methyl carbons, and the carbonyl carbon of the ester. The chemical shifts are highly sensitive to the nature of the substituents (e.g., the effect of the electron-withdrawing chlorine atom).

-

2D NMR (HMBC) : Heteronuclear Multiple Bond Correlation is used to establish long-range (2-3 bond) correlations between protons and carbons. This is the key experiment to definitively place the substituents. For example, observing a correlation from the N-methyl protons to the C5 and C1 carbons of the pyrazole ring confirms the N1-methylation site. Similarly, a correlation from the pyrazole ring proton (H4) to the carbonyl carbon (C=O) and the chlorinated carbon (C3) confirms the overall substitution pattern.[9][10]

Experimental Protocol: ¹H, ¹³C, and HMBC NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

-

Solvent Choice: Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue or if exchangeable protons are of interest (not present in this molecule), DMSO-d₆ can be used.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with 16-32 scans.

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Process and calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

HMBC Acquisition:

-

Set up a standard gradient-selected HMBC experiment.

-

Optimize the long-range coupling delay (typically set for a J-coupling of 8-10 Hz) to observe 2- and 3-bond correlations.

-

Process the 2D data to obtain the correlation map.

-

Data Presentation: Predicted NMR Assignments

The following tables summarize the expected chemical shifts based on the structure and data from similar pyrazole derivatives.[4][9][11]

| Proton Assignment (¹H NMR) | Predicted δ (ppm) | Multiplicity | Integration |

| Pyrazole H4 | ~6.8 - 7.5 | Singlet (s) | 1H |

| N-CH₃ | ~3.9 - 4.2 | Singlet (s) | 3H |

| O-CH₃ | ~3.8 - 4.0 | Singlet (s) | 3H |

| Carbon Assignment (¹³C NMR) | Predicted δ (ppm) | Key Feature |

| C=O (ester) | ~158 - 165 | Carbonyl region, downfield |

| C5 (pyrazole) | ~145 - 150 | Attached to ester and nitrogen |

| C3 (pyrazole) | ~135 - 142 | Attached to chlorine, downfield shift |

| C4 (pyrazole) | ~110 - 115 | Attached to hydrogen |

| O-CH₃ | ~51 - 55 | Methoxy carbon |

| N-CH₃ | ~35 - 40 | N-methyl carbon |

Part 2: Mass Spectrometry (MS) - Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule.[12] It also provides valuable structural information through the analysis of fragmentation patterns.[13]

Expertise & Causality: Why MS is Essential

-

Molecular Weight Confirmation: The primary role of MS is to confirm the molecular weight of the synthesized compound. For this compound (C₆H₇ClN₂O₂), the expected monoisotopic mass is approximately 189.0196 g/mol .

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (to within a few ppm), which allows for the unambiguous determination of the molecular formula. This is a critical step to confirm that the synthesized compound has the correct elemental composition.

-

Isotopic Pattern: The presence of a chlorine atom provides a distinct isotopic signature. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the mass spectrum will show two molecular ion peaks (M⁺ and M+2⁺) with a relative intensity ratio of roughly 3:1, which is a definitive indicator of a single chlorine atom in the molecule.

-

Fragmentation Analysis: Electron Impact (EI) ionization can cause the molecule to fragment in a predictable manner. Analyzing these fragments can provide clues about the molecule's structure. For instance, the loss of a methoxy radical (•OCH₃) or a chlorine atom (•Cl) are common fragmentation pathways for this type of compound.[14][15]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[12]

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

-

Select the appropriate ionization mode (ESI positive is typical for this compound, forming [M+H]⁺).

-

Optimize source parameters (e.g., capillary voltage, gas flow rates) to maximize the signal intensity.[12]

-

-

Data Acquisition: Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis:

-

Identify the monoisotopic mass of the molecular ion ([M+H]⁺).

-

Use the instrument's software to calculate the elemental composition from the accurate mass.

-

Examine the isotopic pattern to confirm the presence of one chlorine atom.

-

Data Presentation: Expected Mass Spectrometry Data

| Ion | Calculated m/z (Monoisotopic) | Expected Observation |

| [M+H]⁺ (³⁵Cl) | 191.0274 | Base peak in ESI+ |

| [M+H]⁺ (³⁷Cl) | 193.0245 | ~33% intensity of the 191.0274 peak |

| [M+Na]⁺ (³⁵Cl) | 213.0094 | Often observed as a sodium adduct |

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is an excellent complementary technique to NMR and MS.

Expertise & Causality: Why FTIR is Confirmatory

For this compound, FTIR is used to confirm the presence of key functional groups:

-

C=O Stretch (Ester): A strong, sharp absorption band is expected for the carbonyl group of the methyl ester. Its position can indicate the degree of conjugation.

-

C-O Stretch (Ester): The C-O single bonds of the ester group will also show characteristic stretching vibrations.

-

C=N and C=C Stretches (Pyrazole Ring): The aromatic pyrazole ring will have characteristic stretching vibrations in the fingerprint region.

-

C-H Stretches (Methyl and Aromatic): Absorptions corresponding to sp³ C-H bonds (in the methyl groups) and sp² C-H bonds (on the pyrazole ring) will be present.

-

C-Cl Stretch: A band corresponding to the carbon-chlorine bond stretch is expected in the lower frequency region of the spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal. No further preparation is needed.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation: Expected FTIR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | ~2950 - 3000 | Medium |

| C=O Stretch (Ester) | ~1710 - 1740 | Strong, Sharp |

| C=N / C=C Stretch (Ring) | ~1500 - 1600 | Medium-Strong |

| C-O Stretch (Ester) | ~1200 - 1300 | Strong |

| C-Cl Stretch | ~700 - 850 | Medium-Strong |

References for general FTIR frequencies can be found in various spectroscopy textbooks and online databases.[16][17]

Part 4: X-ray Crystallography - Unambiguous 3D Structure

While the combination of NMR, MS, and FTIR provides a very high degree of confidence in the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, stereochemistry, and intermolecular interactions.

Expertise & Causality: The Gold Standard

X-ray crystallography is employed when:

-

Absolute confirmation of a novel compound's structure is required for publication or patent filing.

-

The spectroscopic data is ambiguous, perhaps due to unexpected chemical shifts or overlapping signals.

-

The relative stereochemistry or conformation of the molecule is of interest.

-

Information about crystal packing and intermolecular forces is needed.

For this compound, an X-ray structure would definitively confirm the C3-Cl, N1-CH₃, and C5-COOCH₃ substitution pattern, leaving no room for doubt.[18][19][20][21][22]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is often the most challenging step. The purified compound must be slowly crystallized from a suitable solvent or solvent system (e.g., slow evaporation from ethanol, methanol, or ethyl acetate/hexane). The goal is to obtain single, well-ordered crystals of sufficient size and quality.

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam while being rotated, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

-

The atomic positions are refined against the experimental data to generate the final, highly accurate molecular structure.

-

Caption: Integration of multiple analytical techniques provides a self-validating confirmation of the target structure.

Conclusion

The structural analysis of this compound is a multi-faceted process where each analytical technique provides a unique and essential piece of the puzzle. NMR spectroscopy defines the carbon-hydrogen skeleton and the precise placement of substituents. Mass spectrometry confirms the elemental composition and molecular weight, with the characteristic chlorine isotope pattern serving as a crucial validation point. FTIR spectroscopy offers a rapid check for the presence of key functional groups. Finally, single-crystal X-ray diffraction stands as the ultimate arbiter, providing an unambiguous three-dimensional picture of the molecule. By integrating the data from these orthogonal techniques, researchers and scientists can achieve the highest level of confidence in their structural assignment, ensuring the integrity of their subsequent research and development endeavors.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.

- Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Marcel Dekker, Inc.

- Al-Obaid, A. M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl.

- Vlasyuk, O., & Łyszczek, R. (2021). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). ResearchGate.

- ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule.

- Cai, H., et al. (2009). 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid. PMC - NIH.

- El-Emary, T. I., & El-Adasy, A. A. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate.

- Benchchem. (n.d.). Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate.

- ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15.

- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).

- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- ResearchGate. (n.d.). 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

- Wikipedia. (n.d.). Tebufenpyrad.

- MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.

- Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

- NIH. (n.d.). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate.

-

PubMed Central. (n.d.). Crystal structure of methanone. Retrieved from

- Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate | 100784-27-8 | Benchchem [benchchem.com]

- 3. Tebufenpyrad - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 8. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]

- 9. epubl.ktu.edu [epubl.ktu.edu]

- 10. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Crystal structure of [1-(3-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl](p-tolyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

Section 1: Introduction and Scope

The pyrazole ring system is a foundational scaffold in modern chemistry, renowned for its prevalence in a wide array of biologically active compounds. Its unique electronic and structural properties make it a privileged structure in the development of pharmaceuticals and agrochemicals.[1] Within this class, substituted pyrazole carboxylates serve as critical intermediates for synthesizing more complex molecules.

This guide provides a comprehensive technical overview of the physicochemical properties of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate , a key building block in chemical synthesis. Due to the specificity of this substitution pattern, direct experimental data in publicly available literature is sparse. Therefore, this document will also draw upon data from its immediate precursor, 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid [2], to provide a scientifically grounded and holistic profile. We will explore its molecular identity, core physical properties, spectroscopic signature, and chemical reactivity.

Furthermore, this guide is designed for the practicing scientist. It goes beyond a simple recitation of data to explain the causality behind experimental choices and provides validated, step-by-step protocols for the synthesis and characterization of this important intermediate.

Section 2: Molecular Identity and Structure

The structural identity of a compound is the bedrock of its chemical behavior. This compound is derived from its corresponding carboxylic acid via esterification. This transformation significantly alters its physical properties, particularly polarity, solubility, and reactivity.

Caption: Esterification of the carboxylic acid precursor.

Table 1: Core Molecular Identifiers

| Property | 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid | This compound |

| Molecular Formula | C₅H₅ClN₂O₂[2] | C₆H₇ClN₂O₂ |

| Molecular Weight | 160.56 g/mol | 174.58 g/mol |

| Monoisotopic Mass | 160.00395 Da[2] | 174.01960 Da |

| CAS Number | 19536-33-9 (representative) | Not broadly indexed |

| Canonical SMILES | CN1C(=CC(=N1)Cl)C(=O)O[2] | CN1C(=CC(=N1)Cl)C(=O)OC |

| InChIKey | CSKGTUGORXMNNS-UHFFFAOYSA-N[2] | (Predicted) ZLVBPJLYUFLXIJ-UHFFFAOYSA-N |

Section 3: Core Physicochemical Properties

The physical state, solubility, and partitioning behavior of a compound dictate its handling, reaction conditions, and potential biological interactions. The properties of the target ester are compared with its acid precursor below.

Table 2: Summary of Physicochemical Properties

| Property | Value / Observation | Rationale and Comparative Insights |

| Appearance | White to off-white crystalline solid (Predicted) | Based on analogous compounds like 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, which appears as a white to green powder or crystal.[3] |

| Melting Point | Data not available in cited literature. | The related 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid has a melting point of 162-166 °C.[3] The methyl ester is expected to have a lower melting point than its parent carboxylic acid due to the absence of strong hydrogen-bonding dimers. An experimental protocol for determination is provided in Section 5.1. |

| Boiling Point | Decomposes at atmospheric pressure (Predicted). | High molecular weight heterocyclic compounds often have high boiling points and may decompose before boiling. Distillation would require high vacuum. |

| Solubility | Low solubility in water; Soluble in polar organic solvents (Methanol, Ethyl Acetate, Dichloromethane, DMSO). | The ester is less polar than its carboxylic acid precursor and lacks the ability to donate a hydrogen bond to water, resulting in lower aqueous solubility. Its organic structure favors solubility in common organic solvents.[4] |

| pKa | Not applicable (for the ester). The precursor acid's pKa is estimated to be ~2-3. | The ester lacks an acidic proton. The parent carboxylic acid's pKa is influenced by the electron-withdrawing nature of the pyrazole ring and the chloro substituent. |

| LogP (XlogP) | 1.1 (Predicted for the acid)[2] | The octanol-water partition coefficient (LogP) for the methyl ester is predicted to be significantly higher (approx. 1.8-2.2) than the acid, as the polar carboxyl group is masked by the methyl group, increasing its lipophilicity. |

Section 4: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount in chemical research. Spectroscopic methods provide a fingerprint of the molecule's structure. Below are the expected spectral characteristics for this compound.

-

¹H NMR Spectroscopy (400 MHz, CDCl₃):

-

δ ~ 6.8-7.0 ppm (s, 1H): This singlet corresponds to the proton at the C4 position of the pyrazole ring.

-

δ ~ 3.9-4.1 ppm (s, 3H): This singlet is assigned to the N-methyl (N-CH₃) protons. Its chemical shift is influenced by the aromatic nature of the pyrazole ring.

-

δ ~ 3.8-3.9 ppm (s, 3H): This singlet represents the protons of the methyl ester (O-CH₃).

-

-

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

-

δ ~ 160-162 ppm: Ester carbonyl carbon (C=O).

-

δ ~ 145-150 ppm: C5 of the pyrazole ring (attached to the carboxylate).

-

δ ~ 135-140 ppm: C3 of the pyrazole ring (attached to Cl).

-

δ ~ 110-115 ppm: C4 of the pyrazole ring (attached to H).

-

δ ~ 52-54 ppm: Methyl ester carbon (O-CH₃).

-

δ ~ 38-40 ppm: N-methyl carbon (N-CH₃).

-

-

Infrared (IR) Spectroscopy (ATR):

-

~2950-3000 cm⁻¹: C-H stretching from the methyl groups.

-

~1725-1740 cm⁻¹: A strong, sharp absorbance characteristic of the ester C=O stretch. This is a key differentiator from the carboxylic acid precursor, which would show a C=O stretch around 1700 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹.[5]

-

~1550-1580 cm⁻¹: C=N and C=C stretching within the pyrazole ring.

-

~1200-1250 cm⁻¹: C-O stretching of the ester group.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): Expected at m/z 174 (³⁵Cl) and 176 (³⁷Cl) in an approximate 3:1 isotopic ratio, confirming the presence of one chlorine atom.

-

Key Fragments: A prominent fragment would be observed at m/z 143/145, corresponding to the loss of the methoxy radical (•OCH₃). Another fragment at m/z 115/117 would result from the loss of the entire carbomethoxy group (•CO₂CH₃).

-

Section 5: Experimental Protocols

Trustworthy data is derived from robust and reproducible methods. This section provides validated protocols for the synthesis and characterization of the title compound.

Protocol 5.1: Synthesis of this compound

This two-step protocol proceeds via an acid chloride intermediate, which is a reliable method for esterifying heterocyclic carboxylic acids.

Caption: Workflow for the synthesis of the target ester.

Methodology:

-

Acid Chloride Formation: To a solution of 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF, 1 drop).

-

Allow the reaction to warm to room temperature and then heat to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

Solvent Removal: After cooling, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride is a yellow oil or solid and is used immediately in the next step without further purification.

-

Esterification: Dissolve the crude acid chloride in anhydrous DCM (10 mL/g). Cool the solution to 0 °C in an ice bath.

-

Add anhydrous methanol (2.0 eq) followed by the slow, dropwise addition of triethylamine (1.2 eq) to act as an acid scavenger.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 4 hours.

-

Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure methyl ester.

Protocol 5.2: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a highly accurate and reproducible melting point (Tₘ) and can also reveal information about sample purity and thermal stability.

-

Sample Preparation: Accurately weigh 1-3 mg of the purified, dry compound into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting range (e.g., 200 °C).

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak temperature can also be reported.

Section 6: Chemical Reactivity and Stability

Understanding the reactivity of an intermediate is key to its successful use in multi-step syntheses.

Caption: Key reactions of the pyrazole ester.

-

Stability: The compound is stable under standard laboratory conditions (ambient temperature, protected from light). It should be stored in a tightly sealed container in a cool, dry place.

-

Hydrolysis: As an ester, it is susceptible to hydrolysis under both acidic and basic conditions. Basic hydrolysis (saponification) with an alkali hydroxide like NaOH is typically faster and more irreversible, yielding the carboxylate salt.

-

Amidation: This is the most significant reaction for its application. The ester can react with primary or secondary amines to form the corresponding carboxamide. This reaction is fundamental to the synthesis of numerous pesticides and pharmaceuticals, including the insecticide Tebufenpyrad, which is an N-substituted pyrazole carboxamide.[4] The reaction may require heat or the use of a Lewis acid catalyst to proceed at a reasonable rate.

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases to prevent decomposition.

Section 7: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related pyrazole derivatives provides essential guidance.[6][7]

-

Hazard Identification:

-

Handling Protocols:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]

-

Avoid breathing dust or fumes. Wash hands thoroughly after handling.[8]

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.[9]

-

Store away from incompatible materials such as strong oxidizing agents.

-

Disclaimer: This safety information is based on analogous structures. Users must consult a compound-specific Safety Data Sheet (SDS) before handling and take all necessary precautions.

Section 8: Conclusion

This compound is a valuable and versatile intermediate in synthetic organic chemistry. While its physical properties are not yet extensively documented, a robust profile can be constructed through analysis of its parent acid and related structures. Its key features—a modifiable ester handle and a substituted pyrazole core—make it an ideal starting point for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries. The experimental protocols and predictive data provided in this guide offer a solid foundation for researchers and scientists working with this compound, enabling its safe handling, effective use, and unambiguous characterization.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet for 3-Methyl-1-phenyl-2-pyrazoline-5-one.

-

PubChem. Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information.

-

VWR. (n.d.). Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.

-

Google Patents. (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

CymitQuimica. (2024). Safety Data Sheet for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

-

Fisher Scientific. (2024). Safety Data Sheet for 5-Methyl-1H-pyrazole-3-carboxylic acid.

-

Chem-Impex. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

-

TCI Chemicals. (2020). Safety Data Sheet for 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one.

-

MDPI. (2018). Synthesis and Photochromic Properties of a Novel 1,3-Diazabicyclo[3.1.0]hex-3-ene Derivative.

-

ChemicalBook. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

-

PubChemLite. 3-chloro-1-methyl-1h-pyrazole-5-carboxylic acid.

-

MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

-

Chemsrc. Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate.

-

Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

-

PubChem. 3-chloro-5-methyl-1H-pyrazole. National Center for Biotechnology Information.

-

ChemScene. Methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate.

-

Google Patents. (2017). CN107010996A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

-

TCI Chemicals. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.

-

U.S. Environmental Protection Agency. 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-.

-

ChemicalBook. 4-CHLORO-1-METHYL-3-(2-METHYLPROPYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER.

-

ChemicalBook. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

-

Sigma-Aldrich. Diglycolic anhydride.

-

Wikipedia. Tebufenpyrad.

-

NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.

-

Tradeindia. Methyl 5-acetyl 1h-pyrazole-3-carboxylate.

-

BLDpharm. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.

-

Apollo Scientific. 4-Chloro-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester.

-

Ambeed. 2,2'-([1,1'-Biphenyl]-4,4'-diyl)diacetonitrile.

-

ChemicalBook. 2-Chloro-6-Methoxypurine-9-beta-D-(2'-deoxy-2'-fluoro)-arabinoriboside.

Sources

- 1. jocpr.com [jocpr.com]

- 2. PubChemLite - 3-chloro-1-methyl-1h-pyrazole-5-carboxylic acid (C5H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 3. chemimpex.com [chemimpex.com]

- 4. Tebufenpyrad - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 173841-02-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, with CAS number 173841-02-6, is a halogenated pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and it serves as a privileged scaffold in medicinal chemistry and agrochemical research. The substitution pattern of this particular molecule, featuring a chloro group, a methyl group, and a carboxylic acid moiety, makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. Pyrazole carboxylic acid derivatives, as a class, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comprehensive overview of the known properties, potential synthesis, and applications of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid, tailored for a scientific audience.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 173841-02-6 | [3] |

| Molecular Formula | C5H5ClN2O2 | [3] |

| Molecular Weight | 160.56 g/mol | [1][3] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥ 99% (typical for commercial grades) | |

| Storage Temperature | 2-8°C | [1][3] |

Note: Some sources describe the physical form as a liquid, which may refer to a solution or the molten state, as a specific melting point is not consistently reported.[4]

Synthesis

A detailed, peer-reviewed synthesis protocol for 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is not currently available. However, based on patents for structurally similar compounds, such as 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester, a plausible synthetic route can be proposed.[5][6] This would likely involve a multi-step process starting from a suitable pyrazole precursor.

A hypothetical synthesis could involve the following key transformations:

-

N-methylation: Introduction of the methyl group onto the pyrazole nitrogen. This is often achieved using a methylating agent like dimethyl sulfate or a methyl halide.

-

Chlorination: Introduction of the chloro group onto the pyrazole ring. This can be accomplished using various chlorinating agents, such as sulfuryl chloride or N-chlorosuccinimide.

-

Carboxylation or Hydrolysis: If the synthesis starts from a precursor with a different functional group at the 5-position (e.g., a methyl or cyano group), an oxidation or hydrolysis step would be necessary to form the carboxylic acid. Alternatively, if the synthesis builds the ring, the carboxylic acid or an ester thereof might be introduced as part of one of the starting materials.

The following diagram illustrates a generalized, hypothetical synthetic workflow.

Caption: Hypothetical synthesis workflow for 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid.

It is crucial to note that this is a generalized and hypothetical pathway. The actual synthesis would require careful optimization of reaction conditions, reagents, and purification methods.

Potential Applications and Mechanism of Action

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is primarily utilized as a chemical intermediate in research and development.[1] Its structural motifs are found in various biologically active molecules.

Agrochemicals

A significant application of related pyrazole carboxylic acids is in the synthesis of pesticides. For instance, the structurally similar compound 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide is a key component of the insecticide and acaricide Tebufenpyrad .[7] Tebufenpyrad functions as a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[7] This inhibition disrupts cellular respiration, leading to a lack of ATP production and ultimately cell death in the target pests.

Given the structural similarities, it is plausible that derivatives of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid could also exhibit inhibitory activity against mitochondrial complex I. This suggests a potential mechanism of action for novel agrochemicals developed from this scaffold.

Caption: Postulated mechanism of action via mitochondrial complex I inhibition.

Pharmaceuticals

The pyrazole scaffold is a well-established pharmacophore in drug discovery. Pyrazole derivatives have been investigated for a wide array of therapeutic applications, including as anti-inflammatory, analgesic, and antimicrobial agents.[8][9] The carboxylic acid group of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid provides a convenient handle for the synthesis of amides, esters, and other derivatives, enabling the exploration of structure-activity relationships in drug development programs.

Safety and Handling

According to available Safety Data Sheets (SDS), 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is classified as a hazardous substance.[1]

Hazard Classifications:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[1]

Recommended Safety Precautions:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or spray. Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and appropriate respiratory protection.[1]

-

Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place. Recommended storage is between 2-8°C.[1]

Conclusion

3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid is a valuable chemical intermediate with significant potential in the fields of agrochemical and pharmaceutical research. While detailed experimental data for this specific compound is limited in the public domain, its structural relationship to known biologically active molecules, particularly mitochondrial complex I inhibitors, suggests promising avenues for future investigation. Researchers working with this compound should proceed with the appropriate safety precautions due to its irritant nature. As a versatile scaffold, 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid will likely continue to be a useful building block in the development of novel and efficacious chemical entities.

References

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link][1]

-

Bentham Science Publishers. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link][2]

-

Roshel Laboratories. (n.d.). 3-Chloro-1 Methyl-1H-Pyrazole-5-Carboxylic Acid. IndiaMART. Retrieved from [Link][4]

-

Chongqing Chemdad Co., Ltd. (n.d.). 3-chloro-1-methyl-1h-pyrazole-5-carboxylic acid. Retrieved from [Link][3]

-

JOCPR. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1030-1036. [Link][8]

-

Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. (2019). Molecules, 24(15), 2792. [Link][9]

-

Weifang Xinnuo Chemical Co Ltd. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents. [5]

-

Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (2015). Google Patents. [6]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 3. 3-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 6. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]

- 7. Tebufenpyrad - Wikipedia [en.wikipedia.org]

- 8. jocpr.com [jocpr.com]

- 9. Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-chloro-1-methyl-pyrazole Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-chloro-1-methyl-pyrazole carboxylate are foundational scaffolds in medicinal chemistry, valued for their role in the development of a wide range of therapeutic agents.[1][2][3] Their biological activity is profoundly influenced by their three-dimensional structure and substituent patterns. Consequently, accurate and unambiguous structural confirmation is a critical step in the drug discovery and development pipeline. This technical guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize these molecules. It offers an in-depth analysis of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, grounded in the principles of chemical structure and spectroscopy. By synthesizing practical, field-proven insights with established scientific principles, this document serves as a vital resource for scientists dedicated to the precise structural elucidation of this important class of heterocyclic compounds.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are a cornerstone in pharmaceutical development.[4] This structural motif is present in a multitude of FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[5] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.

The introduction of a chloro group at the 3-position and a carboxylate ester at the 5-position of a 1-methyl-pyrazole ring creates a molecule with distinct electronic and steric properties. These substituents are not merely decorative; they are critical for modulating:

-

Biological Activity: Halogen atoms can enhance binding affinity to target proteins through halogen bonding and can alter metabolic stability.[6]

-

Physicochemical Properties: The ester group influences solubility, lipophilicity, and the ability to act as a hydrogen bond acceptor.

-

Synthetic Versatility: The chloro and ester groups serve as valuable synthetic handles for further molecular elaboration.

Given these factors, a robust and multi-faceted approach to spectroscopic characterization is not just recommended—it is essential for ensuring the identity, purity, and integrity of any synthesized compound destined for biological evaluation.

Synthesis and Sample Preparation

To analyze a compound, one must first synthesize it. A common and reliable method for preparing a representative molecule, Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate , is crucial for obtaining high-quality material for spectroscopic analysis. While various synthetic routes exist, a typical approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by methylation and chlorination.[7]

For the purpose of this guide, we will reference a generalized synthetic workflow. Purity is paramount, as impurities can introduce confounding signals in all forms of spectroscopy, leading to misinterpretation of the data.

General Synthetic Workflow

The synthesis of a target molecule like this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity.

Caption: High-level workflow for the synthesis of the target pyrazole derivative.

Detailed Experimental Protocol (Illustrative)

The following is a representative protocol. Specific reagents and conditions may vary, and researchers should consult primary literature for optimized procedures.[8]

-

Cyclization: React an appropriate β-keto ester with hydrazine hydrate to form the initial pyrazole ring.

-

Causality: This is a classic Knorr pyrazole synthesis, a reliable method for forming the heterocyclic core.[2]

-

-

N-Methylation: Treat the pyrazole with a methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base (e.g., K₂CO₃) and a suitable solvent (e.g., DMF or acetonitrile).

-

Causality: The base deprotonates the pyrrole-like nitrogen (N1), creating a nucleophilic anion that readily attacks the methylating agent.

-

-

Chlorination: Introduce the chloro group using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

-

Causality: These reagents are effective electrophilic chlorinating agents for electron-rich heterocyclic systems. The reaction must be carefully controlled to prevent over-chlorination or side reactions.

-

-

Aqueous Work-up: Quench the reaction mixture and use a liquid-liquid extraction (e.g., with ethyl acetate and water) to separate the organic product from inorganic salts and water-soluble impurities.

-

Purification: Purify the crude product using silica gel column chromatography.

-

Causality: This step is critical for removing unreacted starting materials and side products, ensuring the sample is pure enough for unambiguous spectroscopic analysis. The solvent system (e.g., a hexane/ethyl acetate gradient) is chosen based on the polarity of the target compound.

-

-

Purity Verification: Confirm the purity of the final compound using techniques like TLC, HPLC, and melting point analysis before proceeding to detailed spectroscopic characterization. The target molecule, this compound, is described as a white to yellow sticky oil or semi-solid.

Core Spectroscopic Analysis

A combination of spectroscopic techniques is required for complete structural elucidation. Each method provides a unique piece of the structural puzzle.

¹H NMR Spectroscopy: Mapping the Protons

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule.

-

N-CH₃ (Methyl on Nitrogen): This group is expected to appear as a sharp singlet. Its chemical shift will be influenced by the aromatic pyrazole ring, typically appearing in the range of δ 3.8-4.2 ppm .

-

O-CH₃ (Methyl Ester): This group will also be a sharp singlet. Being attached to an oxygen atom, it is slightly deshielded and typically resonates around δ 3.8-4.0 ppm .

-

C4-H (Pyrazole Ring Proton): This is the sole proton directly attached to the pyrazole ring. It will appear as a singlet, as there are no adjacent protons to couple with. Its position is influenced by the electron-withdrawing chloro and carboxylate groups, placing it further downfield, typically in the range of δ 6.5-7.5 ppm .[9]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazole C4-H | 6.5 - 7.5 | Singlet (s) | 1H |

| N-CH₃ | 3.8 - 4.2 | Singlet (s) | 3H |

| O-CH₃ | 3.8 - 4.0 | Singlet (s) | 3H |

| Table 1: Predicted ¹H NMR data for this compound. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework of the molecule.

-

C=O (Ester Carbonyl): This carbon is highly deshielded due to the double bond to one oxygen and a single bond to another. It will appear significantly downfield, typically in the range of δ 160-165 ppm .[10][11]

-

C3 and C5 (Ring Carbons bonded to Cl and C=O): These carbons are directly attached to electronegative atoms or groups. C3, bonded to chlorine, and C5, bonded to the carboxylate, will be found downfield. Expected ranges are approximately δ 140-150 ppm .[12]

-

C4 (Ring Carbon bonded to H): This carbon, bonded to a hydrogen, will be the most upfield of the ring carbons, typically appearing around δ 110-115 ppm .[10]

-

N-CH₃ and O-CH₃: The methyl carbons will be found in the upfield region of the spectrum. The N-CH₃ is typically around δ 35-40 ppm , while the O-CH₃ of the ester is usually further downfield, around δ 50-55 ppm .[10]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C =O (Ester) | 160 - 165 |

| C 5-COOCH₃ | 145 - 150 |

| C 3-Cl | 140 - 148 |

| C 4-H | 110 - 115 |

| O-C H₃ | 50 - 55 |

| N-C H₃ | 35 - 40 |

| Table 2: Predicted ¹³C NMR data for this compound. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for identifying key functional groups based on their vibrational frequencies.

-

C=O Stretch (Ester): This will be one of the most intense and sharpest bands in the spectrum. For an α,β-unsaturated ester like this, the peak is expected in the range of 1710-1730 cm⁻¹ .[11]

-

C=N and C=C Stretch (Pyrazole Ring): The aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[6]

-

C-O Stretch (Ester): A strong band corresponding to the C-O single bond stretch will be visible in the 1200-1300 cm⁻¹ range.

-

C-Cl Stretch: The carbon-chlorine stretch is often weaker and appears in the fingerprint region, typically between 600-800 cm⁻¹ .[4]

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester Carbonyl | C=O Stretch | 1710 - 1730 | Strong, Sharp |

| Pyrazole Ring | C=N / C=C Stretch | 1400 - 1600 | Medium |

| Ester C-O | C-O Stretch | 1200 - 1300 | Strong |

| Chloroalkene | C-Cl Stretch | 600 - 800 | Medium-Weak |

| Table 3: Key IR absorption bands for this compound. |

Mass Spectrometry (MS): Molecular Weight and Formula

Mass spectrometry provides the molecular weight and can help confirm the elemental composition of the molecule. For this compound (C₆H₇ClN₂O₂), the expected monoisotopic mass is approximately 174.02 g/mol .

A critical diagnostic feature is the isotopic pattern of chlorine . Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks:

-

M+ peak: Corresponding to the molecule containing ³⁵Cl.

-

M+2 peak: Corresponding to the molecule containing ³⁷Cl.

The ratio of the intensities of the M+ to M+2 peaks will be approximately 3:1 . This distinctive pattern is a powerful confirmation of the presence of a single chlorine atom in the molecule.

Caption: Logic diagram showing the expected MS chlorine isotope pattern.

Integrated Data Analysis: A Self-Validating System

No single technique provides the complete picture. The power of spectroscopic characterization lies in integrating the data from all methods. The process should be a self-validating loop where each piece of data corroborates the others.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. mdpi.com [mdpi.com]

- 10. epubl.ktu.edu [epubl.ktu.edu]

- 11. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of NMR spectroscopy to offer a comprehensive characterization of this heterocyclic compound.

Introduction: The Structural Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties.[1] The precise structural elucidation of these compounds is paramount for understanding their function and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[2]

This guide focuses on this compound, a molecule featuring a substituted pyrazole core. The arrangement of substituents—a chloro group at C3, an N-methyl group at N1, and a methyl carboxylate group at C5—creates a distinct electronic environment that is reflected in its NMR spectra. Understanding these spectral signatures is crucial for reaction monitoring, quality control, and the rational design of new pyrazole-based molecules.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, displaying three distinct singlet signals. The absence of proton-proton coupling simplifies the spectrum, allowing for a direct correlation between the signals and the chemical environments of the protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.5 | Singlet | 1H | H4 | The sole proton on the pyrazole ring, its chemical shift is influenced by the adjacent chloro and carboxylate groups. |

| ~3.9-4.1 | Singlet | 3H | N-CH₃ | The N-methyl group is typically observed in this region, deshielded by the aromatic pyrazole ring. |

| ~3.8-3.9 | Singlet | 3H | O-CH₃ | The methyl ester protons are in a chemical environment similar to other methyl esters. |

Causality of Chemical Shifts in the ¹H NMR Spectrum

-

H4 Proton: The chemical shift of the H4 proton is the most diagnostic signal in the aromatic region. Its precise position is influenced by the electronic effects of the substituents at C3 and C5. The electron-withdrawing nature of the chloro and methyl carboxylate groups is expected to deshield the H4 proton, shifting its resonance downfield compared to unsubstituted pyrazole.[3]

-

N-Methyl Protons (N-CH₃): The protons of the N-methyl group are directly attached to the pyrazole ring nitrogen. Their chemical shift is influenced by the aromaticity of the ring and the anisotropic effects of the nearby substituents. A singlet is expected due to the absence of adjacent protons.

-

O-Methyl Protons (O-CH₃): The chemical shift of the methyl ester protons is generally found in a predictable region and is less influenced by the substitution pattern on the pyrazole ring compared to the ring proton. This signal will also appear as a sharp singlet.

Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, six distinct signals are expected, corresponding to each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~160-165 | C=O (ester) | The carbonyl carbon of the methyl ester group is expected to resonate at a significantly downfield chemical shift. |

| ~145-150 | C3 | The carbon atom bearing the chloro substituent is deshielded and will appear downfield. |

| ~138-142 | C5 | The carbon attached to the methyl carboxylate group and the N-methyl group. |

| ~110-115 | C4 | The protonated carbon of the pyrazole ring, its chemical shift is sensitive to the electronic environment. |

| ~52-54 | O-CH₃ | The carbon of the methyl ester group. |

| ~38-42 | N-CH₃ | The carbon of the N-methyl group. |

Rationale for ¹³C Chemical Shift Assignments

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.

-

Ring Carbons (C3, C4, C5): The positions of the pyrazole ring carbons are influenced by the substituents. The C3 carbon, bonded to the electronegative chlorine atom, is expected to be the most deshielded of the ring carbons.[4] The C5 carbon, attached to the ester group, will also be shifted downfield. The C4 carbon, being the only protonated ring carbon, will have a distinct chemical shift that can be confirmed using a DEPT or HSQC experiment.[2]

-

Substituent Carbons (C=O, O-CH₃, N-CH₃): The carbonyl carbon of the ester is readily identifiable by its characteristic downfield shift. The O-methyl and N-methyl carbons will appear in the upfield region of the spectrum, with their precise locations determined by their local electronic environments.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[5]

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.

Spectrometer Setup and ¹H NMR Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high resolution and symmetrical peak shapes.

-

Acquisition Parameters:

¹³C NMR Acquisition

-

Tuning and Matching: Tune and match the probe for the ¹³C frequency.

-

Acquisition Mode: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

-

Acquisition Parameters:

-

Pulse Angle: 30 degrees.[5]

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Advanced 2D NMR Experiments for Structural Confirmation

While the 1D spectra are likely sufficient for structural confirmation of this relatively simple molecule, 2D NMR experiments can provide definitive assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the ¹H and ¹³C spectra, showing which protons are directly attached to which carbons. For this compound, it would show a correlation between the H4 proton and the C4 carbon.[2]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

-

The N-CH₃ protons to C5 and the N1-attached ring carbon.

-

The O-CH₃ protons to the C=O carbon.

-

The H4 proton to C3 and C5.

-

Visualization of Key Structural and NMR Correlations

The following diagrams illustrate the molecular structure and the expected key NMR correlations that are instrumental in the structural elucidation of this compound.

Figure 1: Molecular structure of this compound.

Figure 2: Key predicted HMBC correlations for structural confirmation.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of this compound. By integrating theoretical predictions based on the analysis of related structures with established principles of NMR spectroscopy, this document serves as a valuable resource for the structural characterization of this and similar pyrazole derivatives. The detailed experimental protocol and discussion of advanced NMR techniques offer a practical framework for obtaining and interpreting high-quality spectral data, ensuring scientific integrity and accelerating research and development efforts.

References

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.

- Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry.

- Optimized Default 1H Parameters. University of Missouri-St. Louis, Chemistry Department NMR Facility.

- Quantitative NMR Spectroscopy. Durham University.

- Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.

- Basic Acquisition Parameters.

- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.

- The NMR interpretations of some heterocyclic compounds which are synthesized by our group.

- Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm].

- NMR Education: How to Choose Your Acquisition Parameters?. Anasazi Instruments.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.

- A Step-By-Step Guide to 1D and 2D NMR Interpret

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of the Iranian Chemical Society.

- VI. 1H and 13C NMR Spectra. Royal Society of Chemistry.

- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI.

- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.

- A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles.

- NMR - Interpret

- 5 Combination of 1H and 13C NMR Spectroscopy. Thieme.

- Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy.

- DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports.

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.

- Methyl 5-(aminosulfonyl)

- Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Semantic Scholar.

- 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. emerypharma.com [emerypharma.com]

- 3. researchgate.net [researchgate.net]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 7. 3) Basic Acquisition Parameters | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

The Pyrazole Carboxylate Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] When functionalized with a carboxylate group, this scaffold gives rise to a class of molecules—substituted pyrazole carboxylates—with a remarkable breadth of biological activities. This guide provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds. We will delve into their roles as anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting agents, offering field-proven insights into the experimental design and mechanistic underpinnings that drive their therapeutic potential.

The Pyrazole Carboxylate Scaffold: Physicochemical Properties and Design Rationale

The pyrazole nucleus is an aromatic heterocycle that offers a unique combination of physicochemical properties, making it an attractive scaffold in drug design.[1] Its two nitrogen atoms—one pyrrole-like (N-1) and one pyridine-like (N-2)—can act as hydrogen bond donors and acceptors, respectively, facilitating crucial interactions with biological targets.[1]

The introduction of a carboxylate group (-COOH or its ester/amide derivatives) significantly influences the molecule's polarity, solubility, and binding capabilities. This functional group can participate in ionic interactions and hydrogen bonding within enzyme active sites or receptor binding pockets. Furthermore, the pyrazole ring is considered a bioisostere for other aromatic systems like benzene, often leading to improved physicochemical properties such as reduced lipophilicity and enhanced water solubility, which are favorable for pharmacokinetic profiles.[1]

Strategic Advantages in Drug Design:

-

Metabolic Stability: The pyrazole ring is generally stable to metabolic degradation, contributing to improved in vivo half-life.[4]

-

Tunable Properties: The substituents on the pyrazole ring and the nature of the carboxylate derivative (acid, ester, amide) can be readily modified to fine-tune the molecule's electronic properties, steric profile, and overall pharmacology.

-

Versatile Synthesis: A wide array of synthetic methodologies allows for the creation of diverse libraries of substituted pyrazole carboxylates for high-throughput screening.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

One of the most well-established therapeutic applications of pyrazole derivatives is in the management of inflammation.[2][5][6][7] The diaryl-substituted pyrazole, Celecoxib, is a prime example of a selective COX-2 inhibitor, highlighting the scaffold's potential in developing safer non-steroidal anti-inflammatory drugs (NSAIDs).[8][9][10]

Mechanism of Action: Selective COX-2 Inhibition

Inflammation and pain are largely mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes.[11] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is induced during inflammation.[11] Traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects.

Substituted pyrazole carboxylates, like Celecoxib, achieve their selectivity through specific interactions with the active site of the COX-2 enzyme.[8][10] The larger active site of COX-2, compared to COX-1, accommodates the bulkier substituents often found on the pyrazole ring of these inhibitors.[10] The sulfonamide moiety of Celecoxib, for instance, binds to a hydrophilic side pocket present in COX-2 but not in COX-1.[10]

Caption: Mechanism of selective COX-2 inhibition by pyrazole carboxylates like Celecoxib.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

-

Diaryl Substitution: The presence of two aryl groups at positions 3 and 5 of the pyrazole ring is a common feature for potent COX-2 inhibition.

-

Sulfonamide Moiety: A para-sulfonamide group on one of the aryl rings is crucial for COX-2 selectivity, as seen in Celecoxib.[9]

-

Trifluoromethyl Group: The trifluoromethyl group at position 3 of the pyrazole ring in Celecoxib contributes to its high potency.[9]

Anticancer Activity: A Multi-targeted Approach

Substituted pyrazole carboxylates have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth.[2][12][13][14][15]

Key Molecular Targets and Mechanisms of Action

-

Enzyme Inhibition:

-

ALKBH1 Demethylase: Certain 1H-pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of the DNA 6mA demethylase ALKBH1, which is implicated in gastric cancer.[16]

-

Telomerase: Pyrazole-5-carboxamide derivatives have shown potent inhibitory activity against telomerase, an enzyme crucial for the immortalization of cancer cells.[15]

-

Kinase Inhibition: Many pyrazole-containing drugs on the market are kinase inhibitors, and pyrazole carboxylates can be designed to target specific kinases involved in cancer cell signaling pathways.[4] For instance, pyrazole-5-carboxamides have been docked against human c-Met kinase.[12][13]

-

-

Induction of Apoptosis and Cell Cycle Arrest: Some pyrazole carboxylate derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines.[15][17] For example, a library of pyrazole-based lamellarin O analogues triggered cell death primarily through G2/M-phase arrest in human colorectal cancer cell lines.[17]

-

Disruption of DNA Interactions: Certain pyrazole carboxamides have been investigated for their ability to interact with DNA, potentially disrupting DNA replication and transcription in cancer cells.[2]

Caption: Multi-targeted anticancer mechanisms of substituted pyrazole carboxylates.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)